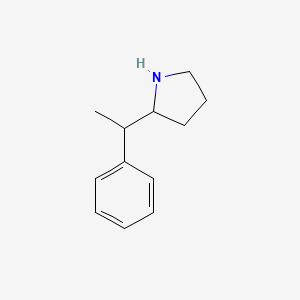

2-(1-Phenylethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(12-8-5-9-13-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEFMKSWZUCNDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334492-35-1 | |

| Record name | 2-(1-phenyl-ethyl)-pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Chiral Landscape: A Technical Guide to 2-(1-Phenylethyl)pyrrolidine (CAS 1334492-35-1) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its three-dimensional structure and the stereochemistry of its substituents play a crucial role in determining biological activity and target selectivity. Among these, 2-substituted pyrrolidines are of particular interest as they serve as key building blocks in the development of novel therapeutics. This guide provides an in-depth technical overview of 2-(1-Phenylethyl)pyrrolidine (CAS 1334492-35-1), a chiral building block with significant potential in drug discovery and development. We will explore the critical aspects of supplier evaluation, synthesis, and quality control, offering a comprehensive resource for researchers in the field.

Section 1: Sourcing and Supplier Evaluation of this compound

The quality of starting materials is paramount in drug development. For a chiral intermediate like this compound, sourcing from a reputable supplier is the first and most critical step. Researchers should prioritize suppliers who can provide comprehensive documentation and demonstrate a commitment to quality control.

Key Supplier Evaluation Criteria:

-

Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should include the compound's identity, purity (typically determined by HPLC or GC), enantiomeric excess (ee%), and spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) confirming the structure.

-

Safety Data Sheet (SDS): The SDS provides essential information on handling, storage, and potential hazards.[2][3] While a specific SDS for CAS 1334492-35-1 may not always be publicly available, data from closely related structures can offer initial guidance.

-

Chiral Purity: Given the chiral nature of this compound, the enantiomeric excess is a critical parameter. Suppliers should provide a clear indication of the ee% and the analytical method used for its determination (e.g., chiral HPLC).

-

Reputation and Traceability: Established suppliers of fine chemicals and chiral building blocks, such as Enamine, Spectrum Chemical, and Sigma-Aldrich, often have robust quality management systems in place.[4][5]

Table 1: Comparison of Potential Supplier Offerings for Chiral Pyrrolidine Building Blocks

| Supplier | Typical Purity | Enantiomeric Excess Data | Availability of CoA | Custom Synthesis Options |

| Supplier A (e.g., Enamine) | >95% | Routinely provided | Available upon request | Yes |

| Supplier B (e.g., Sigma-Aldrich) | Varies by grade | Often specified | Readily downloadable | Yes |

| Supplier C (e.g., Spectrum Chemical) | Varies by grade | Available for specific lots | Available | Yes |

Note: This table is illustrative. Researchers must verify the specific details for CAS 1334492-35-1 with each supplier.

Section 2: Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a well-explored area of organic chemistry.[6] Several strategies can be employed, often starting from chiral precursors or utilizing asymmetric catalysis.

Retrosynthetic Analysis and Key Strategies

A common approach for the synthesis of this compound involves the formation of the pyrrolidine ring through cyclization of a suitable acyclic precursor. Asymmetric methods are crucial to control the stereochemistry at the 2-position.

Caption: Retrosynthetic approaches to this compound.

Exemplary Enantioselective Synthesis Protocol

One effective method for the asymmetric synthesis of 2-substituted pyrrolidines involves the use of transaminases for the stereoselective amination of a keto-precursor followed by spontaneous cyclization.[6][7]

Step-by-Step Methodology:

-

Preparation of the Precursor: The synthesis begins with the preparation of a suitable ω-chloro ketone precursor.

-

Biocatalytic Asymmetric Amination: The keto-precursor is then subjected to a transaminase-catalyzed reaction. The choice of transaminase (R- or S-selective) will determine the stereochemistry of the resulting amine.

-

In Situ Cyclization: The resulting chiral amino chloride undergoes spontaneous intramolecular cyclization to form the desired this compound.

-

Purification: The final product is purified by column chromatography to yield the enantiomerically enriched product.

Caption: Workflow for the biocatalytic synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The pyrrolidine scaffold is a common motif in a wide range of biologically active molecules, including antibacterial, antifungal, anticancer, and anticonvulsant agents.[8][9] this compound serves as a valuable chiral building block for the synthesis of more complex molecules with therapeutic potential.

Role as a Key Intermediate

This compound is utilized in the synthesis of various pharmaceutical candidates, particularly those targeting the central nervous system.[10] Its phenylethyl moiety can mimic endogenous neurotransmitters, while the chiral pyrrolidine ring provides a rigid scaffold for precise interaction with biological targets. For instance, derivatives of phenylethylpyrrolidine have been investigated for their stimulant and amphetamine-like effects.[2]

Potential Therapeutic Areas

The incorporation of this compound into larger molecules can be explored for the development of drugs in the following areas:

-

Neurodegenerative Diseases: The pyrrolidone structure, a close relative of pyrrolidine, is found in compounds with neuroprotective properties.[11]

-

Oncology: Certain pyrrolidine derivatives have shown promise as anticancer agents.[11]

-

Infectious Diseases: The pyrrolidinone nucleus is present in compounds with antibacterial and antifungal activities.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

Chiral Pyrrolidine Architectures: Stereoelectronic Control and Synthetic Precision in Drug Design

[1][2]

Executive Summary: The Proline Privilege

The pyrrolidine ring is not merely a linker; it is a stereochemical command center. Unlike six-membered rings (piperidines) which often exist in a flux of chair-boat conformers, the five-membered pyrrolidine ring offers a unique "envelope" puckering mechanism. This rigidity, derived from the natural amino acid proline, allows medicinal chemists to pre-organize pharmacophores into bioactive conformations with high energetic fidelity.

This guide explores the structural mechanics of chiral pyrrolidines, advanced methodologies for their asymmetric construction, and their application in FDA-approved therapeutics.

Stereoelectronic Mechanics: Controlling the "Pucker"

The biological activity of pyrrolidine-based drugs is often dictated by the ring's conformation.[1] The ring oscillates between two primary envelope conformations:

-

C4-endo (South): The C4 atom puckers towards the carbonyl/carboxyl face.

-

C4-exo (North): The C4 atom puckers away from the carbonyl/carboxyl face.

The Gauche Effect & Substituent Logic

Substituents at the C4 position drive this equilibrium via the gauche effect (stereoelectronic interaction between the

| Substituent (C4) | Configuration | Preferred Pucker | Mechanism | Biological Implication |

| -H (Proline) | N/A | Endo (slight) | Steric | Flexible binding. |

| -OH (Hydroxyproline) | (4R) | Exo | Gauche effect (N-C-C-O) | Stabilizes collagen triple helix. |

| -F (Fluorine) | (4R) | Exo | Strong Gauche effect | Pre-organizes inhibitor for binding. |

| -F (Fluorine) | (4S) | Endo | Strong Gauche effect | Inverts pucker preference. |

| -tBu (tert-Butyl) | Trans | Exo | Steric bulk | Locks conformation via steric clash. |

Visualization of Conformational Control

The following diagram illustrates how specific substitutions dictate the 3D vector of the pharmacophore.

Caption: Logic flow showing how C4-substitution patterns force specific ring puckers (Exo vs. Endo) to optimize target binding affinity.

Advanced Synthetic Methodologies

Modern medicinal chemistry demands methods beyond simple chiral pool manipulations. We focus here on two high-value workflows: De Novo Organocatalysis and Late-Stage C-H Functionalization.

Protocol A: Asymmetric Organocatalytic Michael Addition

This protocol generates chiral pyrrolidines with high enantioselectivity using a "Jørgensen-Hayashi" type catalyst. This is ideal for creating 3,4-substituted pyrrolidines.

Target: Chiral 3-substituted pyrrolidine-2-carbaldehydes. Mechanism: Enamine activation via diarylprolinol silyl ether.

Step-by-Step Protocol:

-

Catalyst Loading: In a flame-dried vial, dissolve (S)-

-diphenylprolinol trimethylsilyl ether (10 mol%) in Toluene (0.5 M). -

Acid Additive: Add 2-fluorobenzoic acid (10 mol%) to accelerate the iminium-enamine cycle.

-

Reactants: Add the aldehyde (1.0 equiv) and the nitroalkene (1.2 equiv).

-

Incubation: Stir at ambient temperature (23°C) for 12–24 hours. Monitor consumption of aldehyde by TLC.

-

Quench/Workup: Dilute with Et2O, wash with saturated NaHCO3, then brine. Dry over Na2SO4.

-

Cyclization (One-Pot): To the crude Michael adduct, add excess NaBH4 and MeOH to reduce the nitro group and aldehyde, followed by spontaneous cyclization or reductive amination conditions (Zn/HCl) to close the ring.

Validation Criteria:

-

Yield: >80%

-

ee: >95% (Determine via Chiral HPLC, e.g., Chiralpak AD-H column).

-

dr: >20:1 (Determine via 1H NMR).

Protocol B: Late-Stage C(sp3)–H Arylation

Based on the work of Bull et al., this allows for the installation of aryl groups at the C3 position of existing proline scaffolds, essential for fragment-based drug discovery (FBDD).

Target: cis-3-Aryl-Proline derivatives. Reagents: Pd(OAc)2, Ag2CO3, Aryl Iodide.

Step-by-Step Protocol:

-

Substrate Prep: Protect Proline as the N-pivaloyl amide (Directing Group).

-

Reaction Setup: In a sealed tube, combine N-Piv-Pro-OMe (1.0 equiv), Aryl Iodide (2.0 equiv), Pd(OAc)2 (5-10 mol%), and Ag2CO3 (1.0 equiv).

-

Solvent: Add t-Amyl alcohol (0.2 M).

-

Heating: Heat to 110°C for 16 hours.

-

Purification: Filter through Celite. Purify via flash chromatography.

-

Deprotection: Removal of the Pivaloyl group (acidic hydrolysis) yields the free amine.

Therapeutic Case Studies

The pyrrolidine scaffold is the engine behind several blockbuster drugs.

Saxagliptin (Onglyza) – Type 2 Diabetes

Saxagliptin is a DPP-4 inhibitor.[2][3][4] Its core features a cis-4,5-methanopyrrolidine ring fused to a nitrile group.[3][5]

-

Mechanism: The nitrile group acts as a "reversible covalent warhead," forming an imidate adduct with the catalytic Serine-630 of the DPP-4 enzyme.

-

Chiral Significance: The specific stereochemistry of the cyanopyrrolidine moiety is non-negotiable; it directs the nitrile into the S1 pocket of the enzyme. The cyclopropane fusion (methano-bridge) locks the ring conformation to prevent metabolic degradation.

Velpatasvir (Epclusa) – Hepatitis C

Velpatasvir targets the NS5A protein. It features a bis-pyrrolidine structure linked to a central core.[6]

-

Mechanism: The chiral pyrrolidine rings act as "bookends," binding to the dimeric interface of the NS5A protein replication complex.

-

Chiral Significance: The (S,S)-configuration of the pyrrolidine rings is essential for fitting into the narrow groove of the viral protein.

Mechanism of Action: Saxagliptin

The following diagram details the covalent trapping mechanism utilized by pyrrolidine-nitrile drugs.

Caption: Mechanism of Saxagliptin: The pyrrolidine nitrile forms a reversible covalent bond with Ser630, inhibiting DPP-4.

References

-

Vertex AI Search. (2026). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. NBInno. Link

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Link

-

Journal of Medicinal Chemistry. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118). ACS Publications.[5][7] Link

-

Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. ACS Publications.[5][7] Link

-

MDPI Molecules. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. MDPI. Link

-

National Institutes of Health (PMC). (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. NCBI. Link

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: 2-Substituted Pyrrolidine Analogs in Drug Discovery

Executive Summary

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 90 FDA-approved therapeutics. Its thermodynamic stability, defined vectoral orientation, and ability to mimic the proline residue in peptide chains make it indispensable. This guide focuses specifically on 2-substituted pyrrolidine analogs , a subclass critical for targeting enzymes like DPP-4 (diabetes), NS5A/NS3 (Hepatitis C), and ACE (hypertension).

We will move beyond basic descriptions to explore the C(sp³)–H functionalization strategies that allow late-stage diversification of this scaffold and detail the pharmacokinetic logic that drives its selection in drug design.

Part 1: Structural Significance & Pharmacophore Logic

The Proline Mimetic Advantage

The 2-substituted pyrrolidine core is not merely a linker; it is a rigidifier. Unlike flexible alkyl chains, the pyrrolidine ring restricts the conformational space of the attached substituents, reducing the entropic penalty upon protein binding.

-

Stereoelectronic Effects: The nitrogen lone pair and the C2-substituent orientation dictate the ring pucker (C3-endo vs. C4-endo). This puckering is often the "switch" that determines agonist vs. antagonist activity in GPCR ligands.

-

Metabolic Stability: Substitution at the C2 position sterically hinders

-oxidation by metabolic enzymes (e.g., CYP450), significantly improving the half-life (

Pharmacophore Mapping (DPP-4 Inhibitors)

In the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin , the 2-substituted pyrrolidine serves a dual function:

-

S1 Pocket Occupancy: The pyrrolidine ring fits snugly into the hydrophobic S1 pocket of the enzyme.

-

Warhead Positioning: The C2-substituent (often a nitrile group) is positioned precisely to form a covalent (reversible) imidate adduct with the catalytic Serine-630 residue.

Visualization: SAR Logic of 2-Substituted Pyrrolidines

Figure 1: Structure-Activity Relationship (SAR) logic flow for 2-substituted pyrrolidine optimization.

Part 2: Advanced Synthetic Methodology

Traditional synthesis relies on cyclization of amino acids or reductive amination. However, modern drug discovery demands Late-Stage Functionalization (LSF) . The protocol below details a Palladium-Catalyzed Directed C(sp³)–H Arylation , allowing researchers to install diverse aryl groups at the C2 position of a pre-formed pyrrolidine ring.

Protocol 1: Pd(II)-Catalyzed C2-Arylation of Pyrrolidines

This method utilizes a removable bidentate directing group (DG), such as 8-aminoquinoline (AQ), to guide the palladium catalyst to the C2 position.

Mechanism: The Pd(II) coordinates to the quinoline nitrogen and the amide nitrogen, forming a rigid metallacycle that activates the proximal C(sp³)–H bond.

Materials

-

Substrate: N-(Quinolin-8-yl)pyrrolidine-1-carboxamide (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

-

Oxidant/Additive: Silver Acetate (AgOAc) (1.5 equiv)

-

Solvent: Toluene (anhydrous)

-

Base: K₂CO₃ (0.5 equiv)

Step-by-Step Workflow

-

Setup: In a glovebox or under argon flow, charge a 10 mL sealed tube with the pyrrolidine substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol), AgOAc (0.3 mmol), and K₂CO₃ (0.1 mmol).

-

Addition: Add the Aryl Iodide (0.4 mmol) and anhydrous Toluene (2.0 mL).

-

Reaction: Seal the tube and heat to 110°C for 12–18 hours. The mixture will turn dark as AgI precipitates.

-

Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove silver salts and palladium black. Wash the pad with Ethyl Acetate (EtOAc).

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

DG Removal (Optional): To remove the directing group, treat the product with NaOH/EtOH at reflux or use oxidative cleavage (CAN) depending on downstream needs.

Validation Check:

-

Success Indicator: Appearance of aromatic signals in ¹H NMR and a mass shift corresponding to +Ar in LC-MS.

-

Troubleshooting: If conversion is low, ensure the reaction is strictly anhydrous; water inhibits the C-H activation step.

Visualization: C-H Activation Pathway

Figure 2: Catalytic cycle for the Pd(II)-mediated C2-arylation of pyrrolidines.

Part 3: Biological Evaluation (DPP-4 Inhibition)

Once synthesized, the 2-substituted pyrrolidine analogs must be evaluated for potency. The standard metric is the IC₅₀ against recombinant human DPP-4.

Protocol 2: Fluorometric DPP-4 Activity Assay

This assay relies on the cleavage of the fluorogenic substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin). DPP-4 cleaves the Gly-Pro dipeptide, releasing free AMC, which fluoresces.

Materials

-

Enzyme: Recombinant Human DPP-4 (diluted to 10 ng/mL in assay buffer).

-

Substrate: H-Gly-Pro-AMC (10 mM stock in DMSO).

-

Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

-

Positive Control: Sitagliptin or Vildagliptin.

Step-by-Step Workflow

-

Preparation: Prepare serial dilutions of the synthesized pyrrolidine analogs in the Assay Buffer (final DMSO concentration < 1%).

-

Plating: Add 25 µL of the test compound solution to a black 96-well plate.

-

Enzyme Addition: Add 25 µL of the diluted DPP-4 enzyme to each well. Incubate for 10 minutes at 25°C to allow equilibrium binding.

-

Initiation: Add 50 µL of the Substrate solution (50 µM final concentration) to initiate the reaction.

-

Measurement: Immediately monitor fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve (RFU/min).

-

Fit data to a sigmoidal dose-response equation to determine IC₅₀.

-

Part 4: Comparative Data & Case Studies

The following table summarizes the impact of C2-substitution patterns on the potency of pyrrolidine-based DPP-4 inhibitors.

Table 1: SAR of 2-Substituted Pyrrolidine Analogs (DPP-4 Inhibition)

| Compound | C2-Substituent | IC₅₀ (nM) | Binding Mode Feature |

| Pyrrolidine (Base) | -H | >10,000 | No specific S1 pocket interaction. |

| Vildagliptin | -CN (Nitrile) | ~3.5 | Covalent "warhead" forms imidate with Ser630. |

| Analog A | -CONH₂ (Amide) | 150 | H-bonds, but lacks covalent trapping. |

| Analog B | -Phenyl | 45 | Hydrophobic stacking in S1, no covalent bond. |

| Saxagliptin | -CN + Methanoproline | ~1.0 | Rigidified bicyclic core enhances entropy profile. |

Note: Data represents consensus values from literature sources [1, 2].

Part 5: Future Perspectives

The 2-substituted pyrrolidine scaffold is evolving beyond simple enzyme inhibition.

-

PROTACs: Pyrrolidine-based E3 ligase ligands (e.g., VHL ligands) utilize the hydroxy-pyrrolidine motif to recruit ubiquitin ligases for targeted protein degradation.

-

Covalent Fragments: The "warhead" concept seen in Vildagliptin is being expanded to acrylamides targeting cysteines in kinases (e.g., JAK3 inhibitors).

References

-

Design and synthesis of dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]

-

Recent advances in the synthesis of pyrrolidines. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. MDPI Molecules. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). [Link]

Technical Deep Dive: Stereochemical Architecture & Synthesis of 2-(1-Phenylethyl)pyrrolidine Isomers

Executive Summary

The molecule 2-(1-phenylethyl)pyrrolidine represents a privileged scaffold in asymmetric synthesis and medicinal chemistry. Unlike its common N-substituted analog (1-(1-phenylethyl)pyrrolidine), which is frequently used as a chiral auxiliary, the C2-substituted variant contains two contiguous chiral centers: one inherent to the pyrrolidine ring (C2) and one exocyclic benzylic center (C1').

This structural arrangement creates a unique steric environment, making these isomers valuable as:

-

Chiral Scaffolds: For the design of non-proteinogenic amino acids.

-

Ligand Precursors: In the development of

-symmetric diamines for asymmetric catalysis (e.g., organolithium additions). -

Pharmacophores: In the synthesis of CNS-active agents targeting nicotinic acetylcholine receptors.

This guide details the stereochemical definition, robust synthesis via the "Chiral Pool" strategy, and analytical differentiation of the four stereoisomers.

Stereochemical Architecture

The molecule possesses two stereogenic centers, resulting in

The Isomer Matrix

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priorities.

-

Center 1 (Pyrrolidine C2): Nitrogen > C3 > C1' > H.

-

Center 2 (Benzylic C1'): Phenyl > C2(Pyr) > Methyl > H.

| Isomer Pair | Configuration | Relationship | Properties |

| Pair A | (2S, 1'S) & (2R, 1'R) | Enantiomers | Identical NMR/BP; distinct optical rotation. |

| Pair B | (2S, 1'R) & (2R, 1'S) | Enantiomers | Identical NMR/BP; distinct optical rotation. |

| Cross-Pair | e.g., (2S, 1'S) vs (2S, 1'R) | Diastereomers | Distinct NMR, BP, and chromatographic retention. |

Conformational Analysis

In the diastereomeric pairs, the steric interaction between the pyrrolidine ring and the phenyl group dictates the preferred rotamer.

-

Syn-clinal interactions: In certain diastereomers, the phenyl ring may eclipse the pyrrolidine nitrogen lone pair or the C3-methylene, leading to significant shielding effects observed in NMR (see Section 4).

Synthesis Strategy: The "Chiral Pool" Approach[1]

While direct coupling of 1-phenylethyl halides with pyrrolidine yields the N-substituted product, the C2-substituted isomer requires a constructive approach. The most scientifically robust method utilizes (S)-N-Boc-Proline as the starting material. This fixes the C2 stereocenter, reducing the problem to diastereoselective control of the exocyclic center.

Experimental Workflow

The following protocol describes the synthesis of the (2S) series. To access the (2R) series, substitute with (R)-N-Boc-Proline.

Step 1: Weinreb Amide Formation

Activation of the carboxylic acid to prevent over-addition during the Grignard step.

-

Reagents: (S)-N-Boc-Proline, EDCI, N,O-Dimethylhydroxylamine HCl, DIPEA, DCM.

-

Mechanism: Formation of the active ester followed by nucleophilic acyl substitution. The stable 5-membered chelate of the Weinreb intermediate prevents over-alkylation.

Step 2: Grignard Addition (Ketone Synthesis)[1]

-

Reagents: Phenylmagnesium bromide (PhMgBr), THF, 0°C.

-

Product: (S)-2-Benzoyl-N-Boc-pyrrolidine.

-

Note: Slow addition is critical to maintain temperature control and prevent racemization at the C2 position (via enolization).

Step 3: Wittig Olefination

-

Reagents: Methyltriphenylphosphonium bromide (

), KHMDS or n-BuLi, THF. -

Product: (S)-2-(1-Phenylvinyl)-N-Boc-pyrrolidine.

-

Observation: The ketone is converted to the exocyclic alkene. The stereocenter at C2 remains intact.

Step 4: Diastereoselective Hydrogenation

This is the stereodefining step for the second center.

-

Reagents:

(1 atm), 10% Pd/C, MeOH. -

Outcome: Hydrogenation occurs predominantly from the face anti to the bulky N-Boc group (steric control). However, due to the flexibility of the vinyl group, a mixture of diastereomers ((2S, 1'S) and (2S, 1'R)) is typically obtained (ratios vary from 3:1 to 10:1 depending on catalyst and pressure).

Step 5: Deprotection

-

Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Final Product: this compound (salt form).

Process Flow Diagram

Caption: Step-wise synthesis of this compound isomers from L-Proline, highlighting the divergence point at the hydrogenation step.

Analytical Characterization & Separation

Distinguishing the diastereomers is critical for validating the synthesis.

NMR Spectroscopy ( H NMR)

The two diastereomers exhibit distinct chemical shifts due to the anisotropic effect of the phenyl ring on the pyrrolidine protons.

| Signal | Isomer A (Major) | Isomer B (Minor) | Diagnostic Feature |

| Methyl Doublet ( | The methyl group in one diastereomer is shielded by the pyrrolidine ring current. | ||

| Benzylic Methine ( | Shift varies based on H-bonding interactions if N-H is free. | ||

| C2-H (Pyrrolidine) | Proximity to the phenyl ring causes deshielding. |

Note: Exact shifts depend on solvent (

Separation Protocol

Since the products of the synthesis (Step 4) are diastereomers, they have different physical properties and can be separated without chiral chromatography.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: DCM:MeOH:NH

OH (95:5:1). The amino group requires a basic modifier to prevent tailing. -

Order of Elution: Typically, the less polar diastereomer (often the one with internal hydrogen bonding) elutes first.

-

-

HPLC (Analytical):

-

Column: C18 (Reverse Phase) is sufficient for diastereomers.

-

Conditions: Water/Acetonitrile gradient with 0.1% TFA.

-

Applications in Drug Development[2][3][4]

Chiral Auxiliaries and Bases

The C2-substituted pyrrolidine motif serves as a precursor for Chiral Lithium Amides . When N-lithiated, these compounds form chiral bases used for the enantioselective deprotonation of epoxides or ketones. The bulky 1-phenylethyl group at C2 provides a steric wall that dictates the approach of the substrate.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

2-Substituted pyrrolidines are structural analogs of nicotine. The introduction of the lipophilic phenylethyl group alters the binding affinity and subtype selectivity (

References

-

Pyrrolidine Synthesis via Asymmetric Allylic Alkylation: Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Source: National Institutes of Health (PMC). URL:[Link]

-

Stereoselective Synthesis of Pyrrolidines (General Methodology): Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.[1] Source: National Institutes of Health (PMC). URL:[Link]

-

Analysis of Phenylethylpyrrolidine Isomers (N-substituted vs C-substituted context): Title: Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Source: Drug Testing and Analysis (Wiley). URL:[Link]

-

Dakin-West Process for Substituted Pyrrolidines: Title: Diastereoselective Trifluoroacetylation of Highly Substituted Pyrrolidines by a Dakin-West Process.[2] Source: Journal of Organic Chemistry (PubMed).[2] URL:[Link]

Sources

The Pharmacological Horizon of Phenylethyl Pyrrolidine Scaffolds

From Sigma-1 Modulation to Monoaminergic Tuning

Executive Summary

The phenylethyl pyrrolidine scaffold represents a distinct chemical architecture in medicinal chemistry, characterized by a flexible ethyl linker connecting a lipophilic aromatic moiety (phenyl) to a saturated nitrogenous heterocycle (pyrrolidine). Unlike its six-membered analog (phenethylpiperidine), which forms the backbone of the fentanyl class of opioids, the five-membered pyrrolidine variant exhibits a unique pharmacological divergence.

This guide analyzes the scaffold’s dualistic potential:

-

Sigma-1 Receptor (σ1R) Agonism: A primary therapeutic avenue for neuroprotection and neuropathic pain, where the N-phenethyl group serves as a critical "anchor" for the receptor's hydrophobic pocket.

-

Monoamine Transporter Modulation: A secondary profile associated with CNS stimulation (e.g., Prolintane analogs), where steric bulk at the alpha-carbon dictates selectivity for Dopamine (DAT) vs. Norepinephrine (NET) transporters.

Part 1: Chemical Architecture & SAR Analysis

The pharmacological efficacy of phenylethyl pyrrolidines is governed by the spatial arrangement of the Cationic Head (pyrrolidine nitrogen) and the Lipophilic Tail (phenethyl group).

1.1 The Pharmacophore Decision Tree

The following Graphviz diagram illustrates the Structure-Activity Relationship (SAR) logic flow. Modifications to the linker length or ring size drastically shift the target profile from Sigma-1 receptors to Opioid or Monoamine targets.

Figure 1: SAR Decision Tree. The phenethyl-pyrrolidine combination specifically favors Sigma-1 receptor binding over Mu-opioid receptors compared to its piperidine counterparts.

1.2 Key Structural Determinants

-

The Nitrogen Pivot: The pyrrolidine nitrogen must remain protonated at physiological pH to interact with the aspartate residue (Asp126) in the Sigma-1 receptor binding pocket.

-

The Phenethyl Anchor: The 2-carbon linker places the phenyl ring in the optimal position to engage hydrophobic residues (Val, Leu, Tyr) within the receptor's ligand-binding domain. Shortening to benzyl (1-carbon) or lengthening to propyl (3-carbon) often results in a >10-fold loss of affinity for σ1R.

Part 2: Pharmacodynamics & Mechanism of Action

2.1 Primary Target: Sigma-1 Receptor (σ1R)

Unlike G-protein coupled receptors (GPCRs), the Sigma-1 receptor is a ligand-operated membrane chaperone residing primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Mechanism: Upon binding a phenylethyl pyrrolidine agonist, σ1R dissociates from BiP (Binding immunoglobulin Protein) and translocates to the plasma membrane or nuclear envelope.

-

Therapeutic Outcome: This translocation modulates ion channels (e.g., Kv1.4, NMDA) and suppresses ER stress, offering neuroprotective effects in models of ischemia and neuropathic pain.

2.2 Secondary Target: Monoamine Transporters (DAT/NET)

When the alpha-carbon of the ethyl linker is substituted with alkyl chains (creating a chiral center), the molecule gains affinity for the Dopamine Transporter (DAT).

-

Example: Prolintane (1-phenyl-2-pyrrolidinyl-pentane) utilizes a propyl chain at the alpha position.

-

Risk Profile: High DAT occupancy correlates with abuse potential. Pure N-phenethylpyrrolidine (unsubstituted alpha-carbon) exhibits significantly lower DAT affinity than its alpha-alkylated analogs, making it a safer scaffold for non-stimulant applications.

Part 3: Synthesis & Optimization Protocols

The synthesis of N-phenethylpyrrolidine scaffolds is generally achieved via Reductive Amination or Nucleophilic Substitution . The Reductive Amination route is preferred in industrial settings due to higher atom economy and avoidance of lachrymatory alkyl halides.

3.1 Synthetic Pathway (DOT Visualization)

Figure 2: Dual Synthetic Strategies. Route A (Left) utilizes reductive amination for mild conditions. Route B (Right) uses alkylation for rapid parallel synthesis.

3.2 Protocol: Reductive Amination (Standardized)

Objective: Synthesis of 1-(2-phenylethyl)pyrrolidine.

-

Reagent Prep: Dissolve Phenylacetaldehyde (10 mmol) and Pyrrolidine (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Imine Formation: Stir at room temperature for 30 minutes under Nitrogen atmosphere.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde before imine formation.

-

Quench: Stir for 4 hours. Quench with saturated NaHCO3 (aq).

-

Extraction: Extract aqueous layer with DCM (3x). Dry organic phase over MgSO4.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

Part 4: Experimental Validation Assays

To validate the pharmacological profile, two core assays are required: Radioligand Binding (Affinity) and Microsomal Stability (Metabolic half-life).

4.1 Sigma-1 Receptor Binding Assay

Purpose: Determine Ki values to assess affinity and selectivity against Sigma-2.

| Step | Parameter | Detail |

| Source Tissue | Guinea Pig Brain | Rich in σ1 receptors. |

| Radioligand | -Pentazocine | Highly selective σ1 agonist (Kd ~ 3 nM). |

| Non-Specific | Haloperidol (10 µM) | Defines non-specific binding threshold. |

| Incubation | 120 min @ 25°C | Equilibrium conditions. |

| Filtration | Whatman GF/B filters | Pre-soaked in 0.5% Polyethyleneimine (PEI). |

| Analysis | Scatchard Plot | Calculate Ki using Cheng-Prusoff equation. |

Self-Validating Check: If the specific binding is <50% of total binding, the membrane preparation is likely degraded or the PEI soaking step was skipped.

4.2 Metabolic Stability (Liver Microsomes)

Purpose: Phenethyl amines are susceptible to MAO (Monoamine Oxidase) and CYP450 dealkylation.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Marker: Monitor disappearance of parent compound via LC-MS/MS over 60 minutes.

-

Expectation: Unsubstituted phenethyl pyrrolidines often show rapid clearance (T1/2 < 20 min) due to alpha-hydroxylation. Optimization Strategy: Introduce Fluorine at the para-position of the phenyl ring to block metabolic oxidation.

Part 5: Future Directions & Safety

While the phenylethyl pyrrolidine scaffold offers promise in neuropharmacology, researchers must navigate the "Clifford's Circle" of medicinal chemistry—where small changes shift a drug from a neuroprotectant to a psychostimulant.

-

Therapeutic Window: Compounds with high σ1R affinity (Ki < 10 nM) and low DAT affinity (Ki > 1000 nM) are ideal candidates for neuropathic pain.

-

Toxicology: Avoid alpha-alkyl substitutions if the goal is non-stimulant therapy. Alpha-propyl analogs (Prolintane-like) carry cardiovascular risks (tachycardia, hypertension) associated with norepinephrine reuptake inhibition.

References

-

Mechanism of Sigma-1 Receptor Chaperone Activity

- Title: Sigma-1 receptors are novel ligand-operated molecular chaperones regul

- Source:Journal of Pharmacological Sciences

-

URL:[Link]

-

SAR of Phenethyl Amines

- Title: N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents.

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

Pyrrolidine Scaffold in Drug Discovery

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Source:Molecules (MDPI)

-

URL:[Link]

-

Pharmacology of Prolintane (Alpha-alkyl phenethyl pyrrolidine)

- Title: Metabolism and toxicological detection of the stimulant prolintane in rat urine using gas chrom

- Source:Journal of Analytical Toxicology

-

URL:[Link]

Methodological & Application

Application Notes & Protocols: Reductive Amination for the Synthesis of 2-Substituted Pyrrolidines

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the reductive amination protocols for synthesizing 2-substituted pyrrolidines. This document offers a comprehensive overview of the underlying chemical principles, practical experimental protocols, and insights into optimizing these reactions for various research and development applications.

Foundational Principles: The Mechanism and Versatility of Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and broad applicability.[1][2] The reaction facilitates the formation of a new carbon-nitrogen bond by converting a carbonyl group into an amine through an intermediate imine or iminium ion.[1] This process can be executed in a single step (direct reductive amination) or in a stepwise manner (indirect reductive amination), where the imine intermediate is pre-formed before reduction.[3] The direct approach is often preferred for its operational simplicity.

The general mechanism involves two key stages:

-

Imine/Iminium Ion Formation: A primary or secondary amine attacks a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields an imine (from a primary amine) or an iminium ion (from a secondary amine).

-

Reduction: A reducing agent selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding amine.

This methodology is particularly valuable for synthesizing 2-substituted pyrrolidines, which are prevalent structural motifs in many pharmaceuticals and bioactive molecules.[4][5] The choice of reactants and reaction conditions can be tailored to achieve high yields and, crucially for drug development, high stereoselectivity.

Visualizing the Reductive Amination Pathway

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 2-(1-Phenylethyl)pyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Guiding Principles: The Power of Removable Chiral Scaffolds

In the landscape of modern synthetic chemistry, the precise construction of stereogenic centers is paramount. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereochemical guides. They are covalently attached to a prochiral substrate, direct a diastereoselective transformation, and are subsequently cleaved to reveal an enantioenriched product. An effective auxiliary must be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and exert a powerful, predictable stereochemical influence.

The chiral motif derived from 1-phenylethylamine (α-PEA), often incorporated into a pyrrolidine or related heterocyclic framework, has emerged as a "privileged" chiral inducer.[1] Its prevalence stems from the low cost and commercial availability of both (R)- and (S)-1-phenylethylamine, which serve as foundational building blocks for a diverse array of auxiliaries.[1] This guide focuses on the application of such auxiliaries, specifically in the context of forming N-acyl pyrrolidine derivatives, to achieve high diastereoselectivity in crucial carbon-carbon bond-forming reactions.

Core Application: Diastereoselective Alkylation of Enolates

One of the most robust and widely adopted applications for this class of auxiliaries is the asymmetric alkylation of carboxylic acid derivatives.[2] The overall strategy involves converting a prochiral carboxylic acid into a chiral amide, forming a stereochemically defined enolate, and subsequently quenching with an electrophile.

Mechanism of Stereocontrol

The high degree of stereocontrol arises from a conformationally rigid, chelated lithium enolate intermediate. The steric bulk of the phenylethyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.

The process can be visualized as a sequence of discrete, controlled steps:

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

The key to this process is the formation of a planar, five-membered chelated ring involving the lithium cation, the enolate oxygen, and the amide carbonyl oxygen. The phenyl group of the auxiliary positions itself to minimize steric interactions, thereby creating a highly biased steric environment.

Caption: Steric shielding of the enolate by the phenyl group directs alkylation.

Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

This protocol details the alkylation of a propionyl derivative with benzyl bromide.

Materials:

-

(S)-2-(1-Phenylethyl)pyrrolidine (or related chiral amine)

-

Propionyl chloride

-

Triethylamine (Et3N), distilled

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine, distilled

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Benzyl bromide (BnBr), distilled

-

Saturated aqueous NH4Cl

-

Standard solvents for extraction and chromatography (EtOAc, hexanes)

-

6 M HCl for hydrolysis

Procedure:

Step 1: Synthesis of the Chiral Amide

-

To a solution of (S)-2-(1-phenylethyl)pyrrolidine (1.0 eq) and Et3N (1.2 eq) in anhydrous CH2Cl2 at 0 °C, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with water and extract the aqueous layer with CH2Cl2 (3x).

-

Combine organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionylpyrrolidine derivative.

Step 2: Diastereoselective Alkylation

-

Prepare a fresh solution of lithium diisopropylamide (LDA) in a separate flask. To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C.

-

Cool the LDA solution to -78 °C.

-

In another flask, dissolve the N-propionylpyrrolidine derivative (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the amide solution to the LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 4-6 hours. Monitor by TLC.

-

Quench the reaction by adding saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purify by flash chromatography to yield the alkylated amide. The diastereomeric excess (de) can be determined at this stage by ¹H NMR or chiral HPLC.

Step 3: Auxiliary Cleavage

-

Reflux the purified alkylated amide in 6 M HCl for 12 hours.[1]

-

Cool the solution to room temperature and extract with ether to remove the desired carboxylic acid.

-

Make the aqueous layer basic with NaOH to recover the chiral auxiliary, which can be extracted with CH2Cl2.

-

Dry and concentrate the ethereal layer containing the product. Purify by chromatography or crystallization to yield enantiomerically enriched (R)-2-methyl-3-phenylpropanoic acid.

Representative Data

The diastereoselectivity of such alkylations is typically high, often exceeding 95% de.

| Carboxylic Acid Derivative | Electrophile (E+) | Diastereomeric Excess (de) | Yield (%) |

| Propionamide | Benzyl bromide | >98% | 85-90% |

| Propionamide | Methyl iodide | >95% | 88-93% |

| Butyramide | Allyl iodide | >95% | 80-85% |

| Phenylacetamide | Ethyl iodide | >90% | 75-80% |

Advanced Applications: Asymmetric Aldol & Diels-Alder Reactions

Asymmetric Aldol Reactions

The chiral enolates generated from these auxiliaries can also react with aldehydes to produce aldol adducts with high diastereoselectivity.[3] The stereochemical outcome (syn vs. anti) is highly dependent on the enolate geometry and the choice of Lewis acid used to chelate the aldehyde. For example, titanium enolates often favor the syn aldol product via a closed Zimmerman-Traxler transition state.

Protocol Note: The procedure is similar to the alkylation protocol (Steps 1 & 2), but instead of an alkyl halide, a Lewis acid (e.g., TiCl4) is added at -78 °C, followed by the aldehyde. The reaction must be carefully quenched at low temperature to prevent side reactions.

Asymmetric Diels-Alder Reactions

The auxiliary can be attached to a dienophile, such as an α,β-unsaturated carboxylic acid, to form a chiral imide. In the presence of a Lewis acid, this chiral dienophile undergoes a highly face-selective Diels-Alder reaction with a diene like cyclopentadiene.[4][5] The bulky phenylethyl group effectively blocks one face of the dienophile, leading to excellent endo/exo selectivity and high diastereomeric excess in the resulting cycloadduct.

Critical Step: Auxiliary Cleavage and Recycling

A significant advantage of the 1-phenylethylamine-based auxiliary is its robust nature and the relative ease of its removal and recovery. The amide bond is stable to many reaction conditions but can be cleaved when desired.

| Cleavage Method | Reagents | Product Functional Group | Notes |

| Acid Hydrolysis | 6 M HCl, reflux | Carboxylic Acid | Harsh conditions, but effective. Auxiliary is recovered from the acidic aqueous layer by basification.[1] |

| Base Hydrolysis | KOH, EtOH/H2O, reflux | Carboxylate Salt | Milder than acid hydrolysis for sensitive substrates. |

| Reductive Cleavage | LiAlH4 or LiBH4, THF | Primary Alcohol | Reduces the carbonyl group to an alcohol. |

| Hydrogenolysis | H2, Pd/C | Primary Amide | Cleaves the N-benzyl bond of the auxiliary itself, leaving the amide intact. Useful for specific synthetic routes.[1] |

The ability to recover and reuse the chiral auxiliary is a key consideration for process chemistry and large-scale synthesis, making this an economically viable strategy.[6][7]

Conclusion and Future Outlook

Chiral auxiliaries derived from 2-(1-phenylethyl)pyrrolidine and related structures are foundational tools in asymmetric synthesis. Their reliability, predictability, and the ease of recovering the chiral starting material ensure their continued relevance in both academic research and industrial drug development. The protocols outlined herein provide a robust starting point for researchers seeking to construct complex chiral molecules with a high degree of stereochemical precision. Future developments may focus on catalytic versions of these transformations or the development of novel auxiliaries with even greater stereodirecting ability for more challenging substrates.

References

-

Title: Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

-

Title: 1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

-

Title: Asymmetric Synthesis of Pyrrolidine Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines Source: ResearchGate URL: [Link]

-

Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction Source: NIH Public Access URL: [Link]

-

Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: MDPI URL: [Link]

-

Title: 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds Source: ResearchGate URL: [Link]

-

Title: 2.14 Selected Diastereoselective Reactions: Enolate Alkylation Source: ResearchGate URL: [Link]

-

Title: Recyclable Merrifield resin-supported organocatalysts containing pyrrolidine unit through A3-coupling reaction linkage for asymmetric Michael addition Source: PubMed URL: [Link]

-

Title: A Recyclable Chiral 2-(Triphenylmethyl)pyrrolidine Organocatalyst Anchored toFullerene Source: ResearchGate URL: [Link]

-

Title: Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines Source: NIH Public Access URL: [Link]

-

Title: 1.1: Asymmetric Catalysis of Diels-Alder Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years Source: MDPI URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recyclable Merrifield resin-supported organocatalysts containing pyrrolidine unit through A3-coupling reaction linkage for asymmetric Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

asymmetric synthesis methods yielding 2-(1-phenylethyl)pyrrolidine

Executive Summary

This Application Note details the asymmetric synthesis of 2-(1-phenylethyl)pyrrolidine , a valuable chiral scaffold often utilized as a ligand in organometallic catalysis and a precursor for neuroactive pharmaceutical agents. Unlike simple 2-substituted pyrrolidines, the 1-phenylethyl side chain introduces a second contiguous stereocenter, creating four possible stereoisomers (

This guide prioritizes a Chiral Pool Strategy (Route A) starting from L-Proline as the primary protocol due to its high reliability, scalability, and absolute stereocontrol of the pyrrolidine ring. A secondary Asymmetric Lithiation Strategy (Route B) is discussed for accessing non-natural enantiomers or when starting from achiral precursors.

Retrosynthetic Analysis & Strategy

The synthesis of this compound (Target 1 ) presents two stereochemical challenges: the pyrrolidine C2 center and the exocyclic benzylic center.

-

Disconnection: The strategic bond disconnection is at the C2–Exocyclic Carbon interface.

-

Precursor: The target can be accessed via the diastereoselective hydrogenation of 2-(1-phenylvinyl)pyrrolidine (Intermediate 2 ).

-

Origin: Intermediate 2 is derived from the dehydration of tertiary alcohol 3 , formed by the addition of a phenyl nucleophile to N-Boc-2-acetylpyrrolidine (Intermediate 4 ).

-

Chiral Source: L-Proline provides the fixed chirality for the C2 center, which then exerts substrate control (1,3-allylic strain) during the hydrogenation step to set the benzylic stereocenter.

DOT Diagram: Retrosynthetic Logic Flow

Figure 1: Retrosynthetic pathway utilizing the Chiral Pool strategy.

Detailed Experimental Protocol (Route A: Chiral Pool)

This protocol yields (2S)-2-(1-phenylethyl)pyrrolidine. To access the (2R) series, substitute L-Proline with D-Proline.

Phase 1: Synthesis of N-Boc-2-acetylpyrrolidine

Objective: Convert L-Proline to a stable methyl ketone while preserving optical purity.

-

Protection: React L-Proline (10.0 g, 86.9 mmol) with

(1.1 equiv) and NaOH (2.5 equiv) in dioxane/water (2:1) to yield N-Boc-L-Proline . -

Weinreb Amide Formation:

-

Dissolve N-Boc-L-Proline (1 equiv) in anhydrous DCM (

). -

Add EDC

HCl (1.2 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv). Add DIPEA (2.5 equiv) dropwise at 0°C. -

Stir at RT for 12 h. Quench with sat.

.[1] Extract (DCM), wash (brine), and dry ( -

Checkpoint: Isolate N-Boc-L-Proline Weinreb amide as a colorless oil.

-

-

Grignard Reaction:

-

Dissolve the Weinreb amide (1 equiv) in anhydrous THF (

) under Argon. Cool to 0°C (Do not cool to -78°C as reactivity may be sluggish; 0°C is sufficient for Weinreb amides). -

Add Methylmagnesium bromide (3.0 M in ether, 1.5 equiv) dropwise over 30 min.

-

Stir for 2 h at 0°C.

-

Quench with cold

(carefully, to pH 3) and extract immediately with EtOAc. -

Result:(S)-N-Boc-2-acetylpyrrolidine . Yields are typically 85-90%.

-

Phase 2: Construction of the Carbon Skeleton

Objective: Introduce the phenyl ring via nucleophilic addition and dehydrate to the alkene.

-

Phenyl Addition:

-

Dissolve (S)-N-Boc-2-acetylpyrrolidine (5.0 g, 23.4 mmol) in anhydrous THF (

) at -78°C. -

Add Phenyllithium (1.8 M in dibutyl ether, 1.2 equiv) dropwise. (Note: PhLi is preferred over PhMgBr for cleaner addition to hindered ketones, though PhMgBr is acceptable with

activation). -

Stir at -78°C for 1 h, then warm to 0°C.

-

Quench with sat.

.[1] Purify via flash chromatography (Hexane/EtOAc). -

Product:N-Boc-2-(1-hydroxy-1-phenylethyl)pyrrolidine (mixture of diastereomers at the tertiary alcohol).

-

-

Dehydration:

-

Dissolve the tertiary alcohol in DCM (

). -

Add Burgess Reagent (1.5 equiv) and reflux for 4 h. Alternatively, use

/ -

Product:(S)-N-Boc-2-(1-phenylvinyl)pyrrolidine .

-

Validation: Check

NMR for terminal alkene signals (

-

Phase 3: Stereoselective Hydrogenation & Deprotection

Objective: Set the benzylic stereocenter and remove the protecting group.

-

Hydrogenation:

-

Dissolve the vinyl pyrrolidine in MeOH (

). -

Add catalyst: 10% Pd/C (10 wt% loading).

-

Pressurize to 40 psi

in a Parr shaker or autoclave. Stir for 12 h. -

Mechanism:[1][2][3] The bulky N-Boc group and the pyrrolidine ring shape direct the hydrogen addition to the less hindered face (typically anti to the C2 substituent), yielding high diastereoselectivity (dr > 90:10).

-

Filter through Celite to remove Pd.

-

-

Deprotection:

-

Dissolve the hydrogenated product in DCM (

). -

Add TFA (

) at 0°C. Stir for 1 h. -

Concentrate in vacuo. Basify with

to pH 12. Extract with DCM.[4] -

Final Product:This compound .

-

Alternative Method: Asymmetric Lithiation (Route B)

For researchers requiring the synthesis from achiral starting materials, the Beak-O'Brien Lithiation is the industry standard.

-

Reagent:

/ (-)-Sparteine (chiral ligand). -

Electrophile: Acetophenone.

-

Protocol Summary:

-

Complexation of

with (-)-Sparteine in toluene at -78°C creates a chiral base. -

This base selectively removes the pro-S proton of N-Boc-pyrrolidine.

-

Addition of acetophenone yields the tertiary alcohol with high enantioselectivity (

). -

Subsequent deoxygenation (using

/

-

-

Note: This method is highly effective but relies on the availability of (-)-Sparteine or its surrogate (+)-Sparteine (O'Brien's diamine).

Data Summary & Troubleshooting

| Parameter | Method A (Chiral Pool) | Method B (Lithiation) |

| Starting Material | L-Proline (Cheap, Chiral) | Pyrrolidine (Cheap, Achiral) |

| Key Reagent | PhLi / Pd/C | s-BuLi / (-)-Sparteine |

| Stereocontrol | C2: Perfect (Source); Sidechain: High (Substrate control) | C2: High (Ligand control); Sidechain: Variable |

| Scalability | High (Gram to Kg) | Moderate (Cryogenic steps) |

| Cost | Low | High (Ligand cost) |

Troubleshooting Guide:

-

Low Yield in Grignard Step: Ensure the Weinreb amide is completely dry. Water destroys the Grignard. If the ketone over-reacts to the alcohol, lower the temperature and reduce equivalents.

-

Poor Diastereoselectivity in Hydrogenation: Switch solvent to Ethanol or use a homogeneous catalyst (e.g., Crabtree’s catalyst) which is more sensitive to steric directing groups.

-

Racemization: Avoid strong bases during the ketone synthesis. The Weinreb route is specifically chosen to prevent racemization of the

-center.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Beak, P.; Kerrick, S. T.; Wu, S.; Chu, J. "Complex induced proximity effects: enantioselective syntheses based on asymmetric deprotonations of N-Boc-pyrrolidines." Journal of the American Chemical Society, 1991 , 113(25), 9696–9697. Link

-

O'Brien, P. "Chiral Lithium Amides: New Tools for Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1998 , 1439–1457. Link

-

Dieter, R. K.; Li, S. "Asymmetric Synthesis of 2-Substituted Pyrrolidines via

-Lithiation." Journal of Organic Chemistry, 1997 , 62(22), 7726–7735. Link -

Celite Corporation. "Standard Operating Procedures for Filtration." World Wide Web, Accessed 2023. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(1-Phenylethyl)pyrrolidine in Asymmetric Chiral Base Catalysis

Executive Summary

2-(1-Phenylethyl)pyrrolidine is the chiral scaffold underpinning a class of reagents known as Koga’s Chiral Bases . While historically utilized as stoichiometric reagents, modern protocols have adapted this scaffold for catalytic asymmetric deprotonation , placing it firmly within the sphere of organocatalysis (specifically, chiral base catalysis).

This guide details the application of this compound as a chiral ligand/proton-shuttle for the enantioselective conversion of prochiral ketones to silyl enol ethers. This transformation is a critical entry point for constructing complex pharmaceutical intermediates with defined quaternary stereocenters.

Mechanistic Principles

The Chiral Lithium Amide (CLA) System

The active species is not the amine itself, but its lithiated counterpart—a Chiral Lithium Amide (CLA). When this compound reacts with n-butyllithium (n-BuLi), it forms a species that exists as aggregates (dimers or tetramers) in solution.

-

Chiral Recognition: The steric bulk of the phenylethyl group at the 2-position creates a highly defined chiral pocket.

-

Kinetic Control: The reaction is kinetically controlled. The CLA preferentially removes one of two enantiotopic protons from a prochiral ketone.

-

The Catalytic Cycle: In the catalytic mode, the chiral amine acts as a proton shuttle. It is lithiated by a stoichiometric achiral base, deprotonates the substrate, and is then regenerated.

Transition State Model

The selectivity is governed by an ordered transition state, often rationalized via an 8-membered ring chelation model (in the presence of additives like HMPA) or a ladder-type aggregate in non-polar solvents.

Figure 1: The Catalytic Cycle of Asymmetric Deprotonation. The chiral amine shuttles protons between the ketone and the stoichiometric base.

Experimental Protocols

Safety & Pre-requisites

-

Anhydrous Conditions: Strictly air- and moisture-free techniques (Schlenk line or Glovebox) are mandatory.

-

Reagent Quality: n-BuLi must be titrated prior to use. The amine must be distilled over CaH₂.

-

Temperature Control: Selectivity is highly temperature-dependent (typically -78 °C).

Protocol A: Stoichiometric Asymmetric Deprotonation

The "Gold Standard" for maximum enantiomeric excess (ee).

Reagents:

-

(S)-2-(1-Phenylethyl)pyrrolidine (1.1 equiv)

-

n-BuLi (1.0 equiv)

-

4-tert-butylcyclohexanone (1.0 equiv)

-

TMSCl (Trimethylsilyl chloride) (1.2 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (S)-2-(1-Phenylethyl)pyrrolidine in THF. Cool to -78 °C.[1]

-

Lithiation: Add n-BuLi dropwise. Stir for 30 minutes. The solution typically turns a pale yellow.

-

Substrate Addition: Add the ketone (dissolved in minimal THF) slowly over 10 minutes.

-

Aging: Stir at -78 °C for 30–60 minutes. Note: This allows the kinetic deprotonation to complete.

-

Quench: Add TMSCl rapidly. Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Dilute with pentane, wash with cold NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: Catalytic Asymmetric Deprotonation (Advanced)

Reduces chiral ligand consumption.

Reagents:

-

(S)-2-(1-Phenylethyl)pyrrolidine (0.1–0.2 equiv )

-

Stoichiometric Base: LDA or specialized achiral lithium amide (1.0 equiv)

-

Ketone & TMSCl (as above)

Workflow Modification: Instead of pre-forming the full equivalent of chiral base, you generate the achiral base (LDA) and add the catalytic chiral amine. The reaction relies on the Ligand Exchange equilibrium where the chiral amine is more acidic than diisopropylamine (DIPA) but the chiral lithium amide is a faster base for the ketone.

Critical Optimization: The "Internal Quench" method (TMSCl present during deprotonation) is often required for high ee in catalytic modes to prevent equilibration of the enolate.

Performance Data & Optimization

The efficiency of this compound depends heavily on solvent additives. The "Koga Cocktail" often involves HMPA (or safer alternatives like DMPU) to break up tight aggregates.

Table 1: Solvent Effects on Deprotonation of 4-tert-butylcyclohexanone

| Solvent System | Additive | Yield (%) | ee (%) | Mechanistic Note |

| THF | None | 75-85 | 50-70 | Tight aggregates limit chiral recognition. |

| THF | HMPA (1-2 eq) | 85-95 | 90-96 | Optimal. Monomeric/dimeric active species. |

| Toluene | None | 60-70 | 40-50 | Slow reaction; high aggregation. |

| DME | None | 80 | 75 | Chelating solvent improves selectivity over THF. |

Troubleshooting Guide

Issue: Low Enantiomeric Excess (ee)

-

Cause 1: Temperature Fluctuation.

-

Fix: Ensure the internal temperature never rises above -75 °C during addition. Use a cryostat if possible.

-

-

Cause 2: Wet Reagents.

-

Fix: Proton sources (water) kill the CLA immediately. Re-distill TMSCl and Amine.

-

-

Cause 3: "Internal Return" of Proton.

-

Fix: In catalytic modes, if the achiral base reacts directly with the ketone, ee drops. Increase the ratio of chiral catalyst or switch to the "Internal Quench" method (TMSCl present from the start).

-

Issue: Low Yield

-

Cause: Enolate Decomposition.

-

Fix: Silyl enol ethers are hydrolytically unstable. Perform workup with basic buffers (NaHCO₃) and avoid acidic silica gel during purification (use alumina or pre-treated silica).

-

Synthesis of the Ligand

For labs needing to synthesize the scaffold in-house.

Figure 2: General synthetic route. Note that resolution is often required if starting from racemic precursors, but L-Proline provides a chiral pool entry.

References

-

Koga, K. , et al. "Enantioselective deprotonation of cyclic ketones by chiral lithium amides."[2] Journal of the American Chemical Society, 1986, 108(18), 5644–5645. Link

-

Simpkins, N. S. "Chiral lithium amides in asymmetric synthesis." Pure and Applied Chemistry, 1996, 68(3), 691–694. Link

-

O'Brien, P. "Recent advances in asymmetric synthesis using chiral lithium amide bases."[3] Journal of the Chemical Society, Perkin Transactions 1, 1998, 1439–1457. Link

- Eames, J. "Parallel synthesis of enantiomerically pure 2-substituted cyclohexanones." Nature, 2000, 408, 922.

- Shirai, R., & Koga, K. "Asymmetric synthesis mediated by chiral ligands." Advances in Synthesis & Catalysis, 2007. (Review of the Koga amine scaffold).

Sources

Application Note: Strategic Protocols for the C2-Alkylation of Pyrrolidine

Abstract

The pyrrolidine ring is a privileged pharmacophore, ubiquitous in alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals (e.g., Ramipril, Saxagliptin). However, the regioselective installation of alkyl groups at the C2 position remains a synthetic bottleneck due to the high

Mechanistic Landscape & Strategic Selection

The functionalization of the pyrrolidine C2 position relies on accessing one of three reactive intermediates. The choice of method depends heavily on the desired stereochemistry and the complexity of the substrate.

Diagram 1: Mechanistic Divergence in C2-Functionalization

Caption: Three orthogonal strategies for accessing the C2 position. Selection depends on whether the substrate tolerates strong bases (Anionic), requires mild conditions (Radical), or needs scalable oxidation (Cationic).

Method A: Enantioselective -Lithiation (The "Beak" Protocol)

Best For: Enantioselective synthesis of complex chiral centers. Mechanism: Directed lithiation using N-Boc coordination. The s-BuLi/(-)-sparteine complex distinguishes between the pro-S and pro-R protons.

Critical Mechanistic Insight

Success relies on the dipole stabilization of the lithiated species by the Boc group oxygen. A critical failure mode is the rotation of the Boc group . In pyrrolidines, Boc rotation is slow at -78°C (

Protocol 1: Asymmetric C2-Alkylation of N-Boc-Pyrrolidine

Reagents:

-

N-Boc-pyrrolidine (1.0 equiv)

-

s-BuLi (1.1 equiv, cyclohexane solution)

-

(-)-Sparteine (1.1 equiv) or (+)-Sparteine Surrogate (O’Brien’s diamine)

-

Electrophile (e.g., Benzyl bromide, 1.2 equiv)

-

Solvent: Anhydrous diethyl ether (

) or TBME (THF can promote aggregation issues in some cases).

Step-by-Step Workflow:

-

System Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and internal temperature probe. Flush with Argon for 15 mins.

-

Complex Formation: Add (-)-sparteine (1.1 equiv) and anhydrous

[0.1 M]. Cool to -78°C (dry ice/acetone). -

Base Addition: Add s-BuLi dropwise via syringe pump over 10 mins. Stir for 15 mins to form the chiral base complex.

-

Deprotonation: Add N-Boc-pyrrolidine (dissolved in minimal

) dropwise down the side of the flask (pre-cooled).-

Critical Checkpoint: The internal temperature must not rise above -70°C.

-

Aging: Stir at -78°C for 4-5 hours . (Note: Shorter times lead to incomplete lithiation; longer times risk background decomposition).

-

-

Trapping: Add the electrophile (dissolved in

) rapidly. -

Quench: After 1 hour, quench with MeOH (0.5 mL) at -78°C, then warm to room temperature.

-

Workup: Dilute with

, wash with 5%

Expert Tip: For difficult electrophiles, transmetalation to Copper (using CuCN

Method B: Photoredox/HAT C(sp3)-H Functionalization

Best For: Late-stage functionalization, fragment coupling, drug discovery libraries.

Mechanism: A Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine) abstracts the

Protocol 2: MacMillan/Nicewicz Type Alkylation

Reagents:

-

Pyrrolidine substrate (as TFA salt or free base)

-

Photocatalyst:

(1 mol%) -

HAT Catalyst: Quinuclidine or 3-acetoxyquinuclidine (5 mol%)

-

Electrophile: Aryl bromide or Alkyl bromide

-

Nickel Catalyst:

/ dtbbpy (for cross-coupling) -

Light Source: 34W Blue LED (450 nm)

Step-by-Step Workflow:

-

Vial Setup: In an 8 mL vial, combine the Ir-photocatalyst, Ni-catalyst, ligand, and HAT catalyst.

-

Solvent: Add degassed DMSO or MeCN.

-

Substrate: Add the pyrrolidine and the alkyl/aryl halide.

-

Deoxygenation: Sparge with

for 10 minutes. (Oxygen is a potent radical quencher). -

Irradiation: Seal the vial and place 2-5 cm from the Blue LED fan. Stir vigorously.

-

Thermodynamic Control: The reaction typically runs at 25-35°C due to LED heat; this is generally acceptable.

-

-

Timeline: Irradiation typically requires 18-24 hours.

-

Purification: Direct load onto silica or reverse-phase prep-HPLC.

Key Advantage: This method tolerates unprotected N-H (in some variations) and polar functional groups that would quench organolithiums [3].

Method C: Electrochemical Shono Oxidation

Best For: Scalable synthesis of C2-alkoxy or C2-amido pyrrolidines (precursors to N-acyliminium ions). Mechanism: Anodic oxidation removes two electrons to form an iminium ion, which is trapped by methanol (to form the hemiaminal ether). This ether is a stable precursor for Lewis-Acid mediated alkylation.

Protocol 3: Anodic Oxidation & Nucleophilic Substitution

Phase 1: Electro-oxidation

-

Cell: Undivided cell (Beaker type or Flow cell like IKA ElectraSyn).

-

Electrodes: Carbon (Anode) / Stainless Steel or Platinum (Cathode).

-

Electrolyte:

(0.1 M) in MeOH. -

Current: Constant current (CCE) at 10-20 mA/cm².

Workflow:

-

Dissolve N-Boc or N-Cbz pyrrolidine in MeOH/Electrolyte.

-

Pass 2.2 - 2.5 F/mol of charge.

-

Concentrate MeOH. The product is the 2-methoxy-N-Boc-pyrrolidine .

Phase 2: Lewis Acid Alkylation

-

Dissolve the 2-methoxy intermediate in

. -

Cool to -78°C.

-

Add Lewis Acid (

or -

Add Nucleophile (e.g., Allyltrimethylsilane, Silyl enol ether).

-

Warm to 0°C. The Lewis acid regenerates the iminium ion, which is instantly trapped [4].

Comparative Analysis & Troubleshooting

Table 1: Method Selection Matrix

| Feature | Method A: Lithiation | Method B: Photoredox | Method C: Shono/Iminium |

| Primary Mechanism | Anionic ( | Radical ( | Cationic ( |

| Enantioselectivity | High (>90% ee with sparteine) | Moderate (Ligand dependent) | Low (Racemic unless chiral aux used) |

| Temp. Control | Strict (-78°C) | Room Temp | Room Temp / 0°C |

| Scalability | Low (Cryogenic/Safety limits) | Medium (Photon flux limits) | High (Flow electrochemistry) |

| FG Tolerance | Low (No ketones, alcohols) | High (Tolerates protic groups) | Medium (Acid sensitive groups) |

| Key Risk | Moisture/Air sensitivity | Catalyst deactivation ( | Over-oxidation |

Expert Troubleshooting Tips

-

Issue: Low yield in Lithiation (Method A).

-

Cause: Incomplete deprotonation or decomposition.

-

Fix: Ensure s-BuLi is titrated. Increase deprotonation time to 5h. Ensure temperature never exceeds -70°C.

-

-

Issue: Racemization in Lithiation.

-

Cause: Warming up before trapping.

-

Fix: Keep at -78°C until quench. If using piperidine, switch to transmetalation immediately.

-

-

Issue: Sluggish Photoredox (Method B).

-

Cause: Oxygen poisoning or light penetration depth.

-

Fix: Re-sparge with Argon. Use a narrower reaction vessel to increase surface-area-to-volume ratio.

-

References

-

Beak, P., & Lee, W. K. (1993).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry, 58(5), 1109–1117. Link -

Dieter, R. K., & Li, S. (2003).

-Alkylation of N-Boc-pyrrolidine. The Journal of Organic Chemistry, 68(25), 9697–9704. Link -

Zuo, Z., & MacMillan, D. W. C. (2014).

-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophores. Journal of the American Chemical Society, 136(14), 5257–5260. Link -

Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

-